

physical properties of Methyl 2,6-dichloro-4-methylnicotinate

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Compound of Interest

Compound Name: Methyl 2,6-dichloro-4-methylnicotinate

Cat. No.: B1394249

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An In-Depth Technical Guide to the Physical Properties of **Methyl 2,6-dichloro-4-methylnicotinate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dichloro-4-methylnicotinate (CAS No. 1013648-04-8) is a halogenated pyridine derivative.^{[1][2]} As a substituted nicotinate, it belongs to a class of compounds recognized for their utility as key intermediates in the synthesis of agrochemicals and pharmaceuticals.^{[3][4]} The strategic placement of chloro, methyl, and methyl ester functional groups on the pyridine scaffold imparts specific reactivity and physicochemical characteristics that are of significant interest in medicinal chemistry and materials science.

This guide provides a comprehensive examination of the core physical properties of **Methyl 2,6-dichloro-4-methylnicotinate**. It is designed to equip researchers and drug development professionals with the technical data and procedural insights necessary for its effective handling, characterization, and application in a laboratory setting. The narrative moves beyond a simple data sheet to explain the causality behind experimental choices, ensuring a deeper understanding of the compound's behavior.

Core Chemical Identity and Properties

The foundational attributes of a compound are critical for its identification, procurement, and safe storage. **Methyl 2,6-dichloro-4-methylnicotinate** is identified by the CAS number 1013648-04-8.^{[1][2]} Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	1013648-04-8	[1] [2] [5]
Molecular Formula	C ₈ H ₇ Cl ₂ NO ₂	[1] [2]
Molecular Weight	220.05 g/mol	[1] [6]
Synonym(s)	3-Pyridinecarboxylic acid, 2,6-dichloro-4-methyl-, methyl ester	[1]
Purity	Typically ≥98%	[1] [2]
SMILES	CC1=CC(=NC(=C1C(=O)OC)Cl)Cl	[1]

Physicochemical Characteristics

Understanding the physicochemical properties is paramount for designing reaction conditions, purification strategies, and formulation approaches.

Property	Value / Observation	Rationale and Scientific Insight
Appearance	Likely a white to off-white crystalline solid.	Based on related compounds like 2,6-Dichloro-4-methylnicotinonitrile which is a white to off-white crystalline solid.[3]
Melting Point	Data not available.	The melting point is a crucial indicator of purity. For comparison, the related compound 2,6-Dichloro-4-methylnicotinonitrile has a melting point of 108-112 °C.[4]
Boiling Point	Data not available.	High molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation to prevent decomposition.
Solubility	Sparingly soluble in water.	The chlorinated, aromatic structure suggests solubility in common organic solvents like dichloromethane (DCM), chloroform, and ethyl acetate. This is critical for reaction setup and chromatographic purification.
Storage	Store at 2-8°C under an inert atmosphere (e.g., nitrogen).	Cool temperatures and an inert atmosphere are recommended to prevent potential degradation over time.[1][2]
LogP (Computed)	2.48	This value indicates a moderate lipophilicity, suggesting the compound will preferentially partition into

organic phases over aqueous ones.[\[1\]](#)

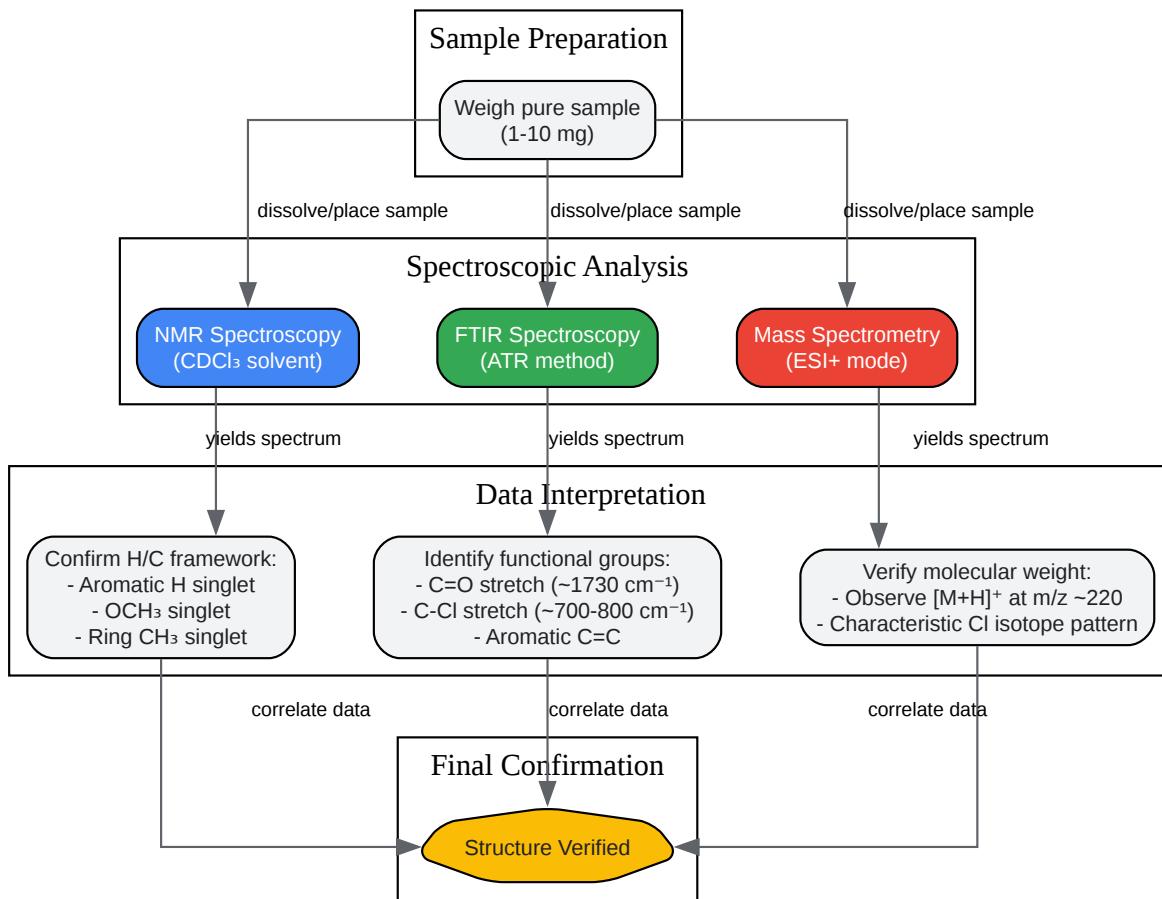
TPSA (Computed)

39.19 Å²

The Topological Polar Surface Area suggests moderate cell permeability characteristics.[\[1\]](#)

Spectroscopic Elucidation Workflow

Structural confirmation is a non-negotiable step in chemical research. A multi-spectroscopic approach is essential for the unambiguous identification of **Methyl 2,6-dichloro-4-methylnicotinate**. The following workflow represents a standard, self-validating system for characterization.

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Caption: Logical workflow for the spectroscopic analysis of **Methyl 2,6-dichloro-4-methylnicotinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the molecular framework. For this compound, key expected signals in ¹H NMR (in CDCl₃) would include a singlet for the lone aromatic proton, a singlet for the ester methyl protons (-OCH₃), and a singlet for the ring-attached methyl protons (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The spectrum for this molecule would be dominated by a strong carbonyl (C=O) stretch from the ester group, typically around $1720\text{-}1740\text{ cm}^{-1}$. Other significant peaks would include C-O stretches, aromatic C=C stretches, and C-Cl stretches.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule $[\text{M}+\text{H}]^+$ at a mass-to-charge ratio (m/z) of approximately 220. A critical validation step is observing the characteristic isotopic pattern for two chlorine atoms, which presents as a cluster of peaks with a unique intensity ratio.

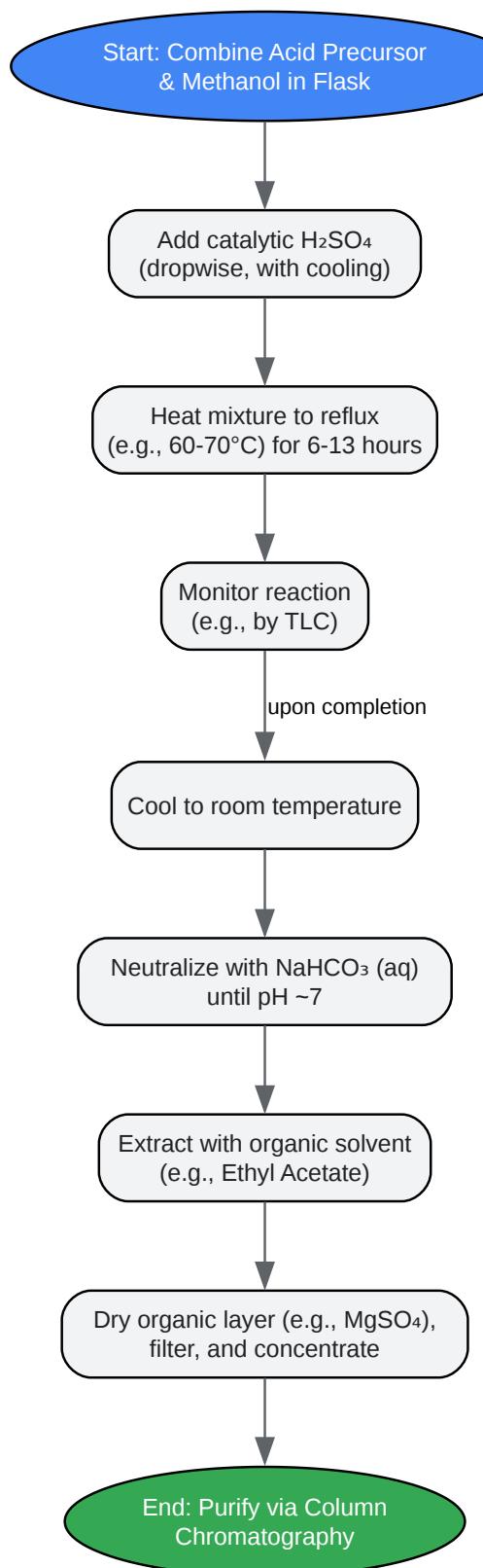
Experimental Protocols

The following protocols are grounded in standard laboratory practice and are designed to be self-validating.

Protocol for Synthesis via Esterification

This protocol describes a general and robust method for synthesizing methyl nicotinate esters from their corresponding carboxylic acids, a common transformation in medicinal chemistry.^[7] ^[8]

Causality: The reaction requires an acid catalyst (e.g., H_2SO_4) to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it susceptible to nucleophilic attack by methanol. The reaction is typically performed under reflux to overcome the activation energy barrier.

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Caption: General workflow for the synthesis of **Methyl 2,6-dichloro-4-methylnicotinate**.

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,6-dichloro-4-methylnicotinic acid in an excess of methanol.
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[\[7\]](#)[\[9\]](#)
- Workup: After completion, cool the mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.[\[7\]](#)[\[9\]](#)

Protocol for Acquiring an FTIR Spectrum via ATR

Causality: Attenuated Total Reflectance (ATR) is a rapid and reliable method for analyzing solid samples without extensive preparation. It relies on the principle of total internal reflection, where an infrared beam passes through a crystal and creates an evanescent wave that penetrates a small distance into the sample in contact with it.

Step-by-Step Methodology:

- Background Scan: Ensure the ATR crystal is clean. Perform a background scan to capture the ambient spectrum, which will be automatically subtracted from the sample spectrum.[\[10\]](#)
- Sample Application: Place a small amount of the solid **Methyl 2,6-dichloro-4-methylnicotinate** sample directly onto the ATR crystal.[\[10\]](#)
- Apply Pressure: Use the device's pressure arm to press the sample firmly against the crystal, ensuring good contact.

- Data Acquisition: Collect the sample spectrum over the standard range (e.g., 4000-400 cm^{-1}).[\[10\]](#)

Safety and Handling

While a specific Safety Data Sheet (SDS) for **Methyl 2,6-dichloro-4-methylnicotinate** is not widely available, data from closely related compounds like methyl nicotinate and other chlorinated pyridines can be used to infer its likely hazard profile.[\[11\]](#)[\[12\]](#)

GHS Hazard Statements (Anticipated):

Hazard Code	Statement	Source (from related compounds)
H315	Causes skin irritation.	[11] [12]
H319	Causes serious eye irritation.	[11] [12]
H335	May cause respiratory irritation.	[11] [12]
H402	Harmful to aquatic life.	

Precautionary Measures & PPE:

- Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[\[13\]](#)
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear suitable protective gloves (e.g., nitrile).
 - Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
 - Skin and Body Protection: Wear a laboratory coat.
- Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[\[13\]](#)

First Aid:

- If Inhaled: Move the person to fresh air.[13]
- In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
- If Swallowed: Rinse mouth and drink plenty of water.[13]

Conclusion

Methyl 2,6-dichloro-4-methylNicotinate is a valuable chemical intermediate with a distinct set of physical and chemical properties defined by its substituted pyridine structure. This guide has provided a detailed overview of its core identity, physicochemical characteristics, and the standard workflows for its synthesis and characterization. By understanding the causality behind these experimental protocols and adhering to strict safety measures, researchers can confidently and effectively utilize this compound in their research and development endeavors.

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